2-Cyclopropyl-1-fluoro-4-methoxybenzene
Description
2-Cyclopropyl-1-fluoro-4-methoxybenzene is a substituted benzene derivative featuring a cyclopropyl group at the 2-position, a fluorine atom at the 1-position, and a methoxy group at the 4-position. This compound is structurally characterized by its trifunctional aromatic ring, which combines steric bulk (cyclopropyl), electron-withdrawing (fluorine), and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
2-cyclopropyl-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLIYJKAHWBUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide, 4-fluoroanisole, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form cyclopropyl-4-fluorophenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Scientific Research Applications
2-Cyclopropyl-1-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally related compounds:
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
- Structure : Differs by replacing fluorine at the 1-position with an ethynylcyclopropyl group.
- Toxicity: Classified under acute toxicity (Category 4) for oral, dermal, and inhalation routes. No chronic toxicity or ecological data (e.g., persistence, bioaccumulation) are available .
- Handling : Requires trained professionals due to incomplete toxicity characterization. First-aid measures include rinsing skin/eyes with water and avoiding water jets during firefighting .
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
- Structure : Features a chlorine substituent at the 2-position and a cyclopropylmethoxy group at the 1-position instead of a cyclopropyl group.
- Availability: Discontinued as per manufacturer records, limiting experimental data.
Fluazolate (Pesticide Analogue)
- Structure : A benzoate ester with trifluoromethyl and pyrazolyl substituents. Shares halogen (fluoro) and aromatic motifs.
- Use : Registered as a herbicide, highlighting the agrochemical relevance of fluoro- and methoxy-substituted aromatics. Unlike 2-Cyclopropyl-1-fluoro-4-methoxybenzene, fluazolate includes a pyrazole ring, enhancing biological activity .
Key Differences and Implications
| Property | This compound | 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene |
|---|---|---|---|
| Substituents | Cyclopropyl, F, OMe | Ethynylcyclopropyl, OMe | Cl, Cyclopropylmethoxy, F |
| Toxicity Data | Not available | Acute toxicity Category 4 | Not available |
| Stability/Reactivity | Likely stable due to aromatic core | Combustion releases toxic fumes | Discontinued; stability unknown |
| Applications | Hypothesized R&D use | Confirmed R&D use | Discontinued; historical use unclear |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
